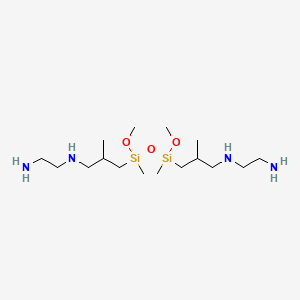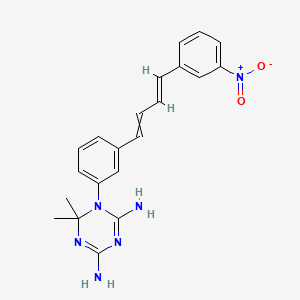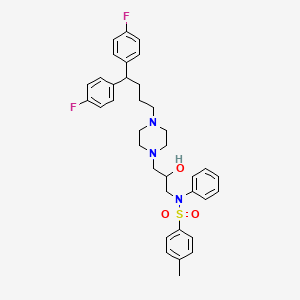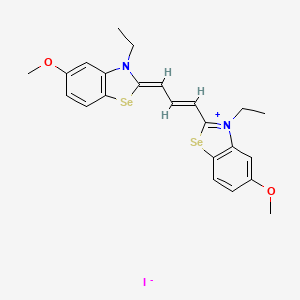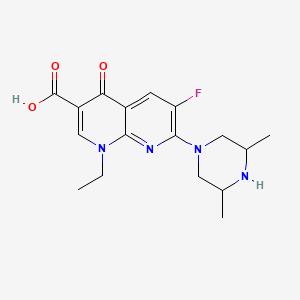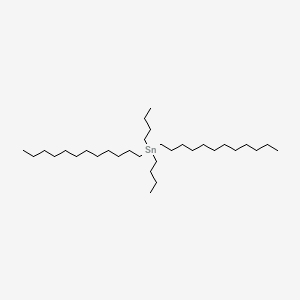
Dibutyldilauryltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyldilauryltin is an organotin compound with the molecular formula C32H68Sn. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two butyl groups and two lauryl groups attached to a tin atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyldilauryltin can be synthesized through the non-hydrolytic sol-gel process. This method involves the condensation reaction of methacryloxypropyl trimethoxysilane and diphenylsilanediol. The reaction is typically carried out in the presence of condensation promoters such as triethylamine, titanium isopropoxide, titanium chloride, and this compound itself . The synthesis can also be performed under controlled hydrolytic conditions using an ethanol/acetic acid mixture .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar condensation processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyldilauryltin undergoes various chemical reactions, including:
Condensation Reactions: It acts as a condensation promoter in the synthesis of nanostructured molecular units.
Substitution Reactions: The butyl and lauryl groups can be substituted under specific conditions.
Common Reagents and Conditions
Condensation Reactions: Triethylamine, titanium isopropoxide, titanium chloride, and ethanol/acetic acid mixture.
Substitution Reactions: Specific reagents and conditions depend on the desired substitution product.
Major Products Formed
The major products formed from these reactions include nanostructured molecular units and various substituted organotin compounds.
Applications De Recherche Scientifique
Dibutyldilauryltin has a wide range of applications in scientific research:
Chemistry: It is used as a condensation promoter in the synthesis of hybrid organic/inorganic materials.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism by which dibutyldilauryltin exerts its effects involves its role as a condensation promoter. It facilitates the condensation reactions by interacting with the reactants and promoting the formation of nanostructured molecular units. The molecular targets and pathways involved in these reactions are primarily related to the interaction of the tin atom with the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin Dilaurate
- Dioctyltin Dilaurate
- Tributyltin Chloride
Comparison
Dibutyldilauryltin is unique due to its specific combination of butyl and lauryl groups attached to the tin atom. This structure provides it with distinct properties that make it suitable for specific applications, such as its role as a condensation promoter in the synthesis of nanostructured materials .
In comparison, other similar compounds like dibutyltin dilaurate and dioctyltin dilaurate have different alkyl groups attached to the tin atom, which can result in variations in their reactivity and applications. Tributyltin chloride, on the other hand, has three butyl groups and a chloride atom, making it more suitable for different types of reactions and applications.
Propriétés
Numéro CAS |
35147-35-4 |
|---|---|
Formule moléculaire |
C32H68Sn |
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
dibutyl(didodecyl)stannane |
InChI |
InChI=1S/2C12H25.2C4H9.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-3-4-2;/h2*1,3-12H2,2H3;2*1,3-4H2,2H3; |
Clé InChI |
KXLNRTHAZOEDNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Sn](CCCC)(CCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



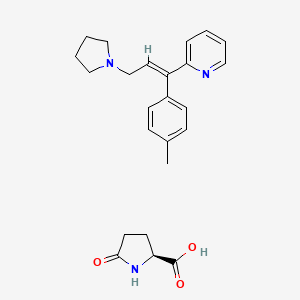
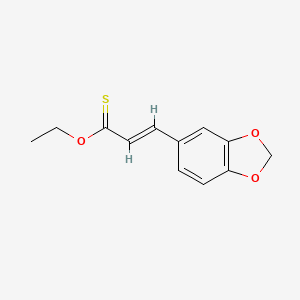
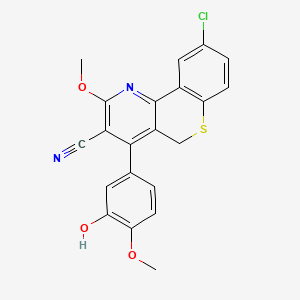
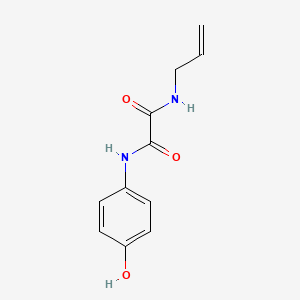
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)

